
N-benzylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-Benzylpiperidine-4-carboxamide hydrochloride (CAS 101264-48-6) is a piperidine-derived compound characterized by a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₁₄H₁₉ClN₂O, with a molecular weight of 266.77 g/mol . This compound is utilized in research as a pharmacophore scaffold, particularly in studies targeting central nervous system (CNS) receptors and sigma-1/2 proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylpiperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Properties
N-benzylpiperidine-4-carboxamide hydrochloride is noted for its role as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential use as:
- Acetylcholinesterase Inhibitors : Compounds derived from this structure are crucial in developing treatments for Alzheimer's Disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
- NMDA Receptor Antagonists : Some derivatives exhibit properties that may help in managing psychosis and neuroprotection through NMDA receptor antagonism .
Neuropharmacology
N-benzylpiperidine derivatives have been extensively studied in neuropharmacology due to their ability to modulate neurotransmitter systems. For example:
- Donepezil Hydrochloride Synthesis : this compound is a key intermediate in synthesizing donepezil hydrochloride, a widely used drug for Alzheimer's treatment .
Drug Development Studies
Research has focused on the structure-activity relationship (SAR) of N-benzylpiperidine derivatives to identify new compounds with enhanced efficacy and reduced side effects. These studies often involve:
- In Vitro and In Vivo Testing : Assessing the pharmacokinetics, bioavailability, and therapeutic effects of these compounds in animal models .
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-benzylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects: N-Benzyl-4-methylpiperidine-4-carboxamide HCl introduces a methyl group on the piperidine ring, increasing molecular weight by ~14 g/mol compared to the parent compound. 2-Methoxy-N-(piperidine-4-yl)benzamide HCl replaces the benzyl group with a methoxy-substituted benzamide, improving aqueous solubility due to the polar methoxy group . Benzofuran analogs (e.g., CAS 150515-80-3) incorporate a heterocyclic aromatic system, which may enhance π-π stacking interactions in biological targets .
Pharmacological Relevance
- Sigma Receptor Affinity : Piperidine-4-carboxamide derivatives, including N-benzyl variants, are explored for sigma-1/2 receptor modulation. For example, BD 1008 (a dichlorophenyl-substituted analog) shows high sigma-2 affinity, suggesting that halogenation or bulkier substituents enhance selectivity .
- Metabolic Stability : The N-butylpiperidine-4-carboxamide HCl (CID 16228130) features an aliphatic chain instead of benzyl, likely increasing lipophilicity and altering metabolic pathways compared to aromatic analogs .
Biological Activity
N-benzylpiperidine-4-carboxamide hydrochloride (NBPCA) is a compound with significant potential in pharmacological research, particularly due to its structural features and biological activities. This article provides an in-depth analysis of the biological activity of NBPCA, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19ClN2O
- Molecular Weight : 254.76 g/mol
- CAS Number : 101264-48-6
The compound features a piperidine ring substituted with a benzyl group and a carboxamide functional group, which contributes to its biological activity and interaction with various molecular targets.
The biological activity of NBPCA is attributed to its interaction with specific receptors and enzymes. The compound has been studied for its potential as:
- Cholinesterase Inhibitor : NBPCA derivatives exhibit cholinesterase inhibition, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
- Neuroprotective Agent : It has shown promise in protecting neuronal cells, particularly in models involving PC12 cells, indicating potential applications in neuroprotection .
- Antimicrobial Activity : Research indicates that NBPCA can inhibit DNA gyrase in Mycobacterium species, showcasing its antimicrobial properties .
Biological Activities
-
Cholinesterase Inhibition
- Several studies have documented the cholinesterase inhibitory effects of NBPCA derivatives, which are essential for enhancing cholinergic neurotransmission.
- Neuroprotective Effects
- Antimicrobial Properties
Case Studies and Research Findings
Comparison with Similar Compounds
To further understand the unique properties of NBPCA, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Benzylpiperidine | Lacks carboxamide group | Often used in addiction studies |
4-Benzyloxycarbonylpiperidine | Contains ether linkage instead of an amide | Exhibits different pharmacological properties |
1-(4-Methylbenzoyl)-piperidine | Contains ketone group instead of an amide | Potentially more lipophilic and active in drug design |
The unique combination of the benzyl group and carboxamide functionality enhances NBPCA's biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-benzylpiperidine-4-carboxamide hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous piperidine derivatives, temperature (e.g., 40–80°C) and pH (neutral to slightly basic) are critical to minimize side reactions . Inert atmospheres (e.g., nitrogen) may prevent oxidation of intermediates. Catalysts like palladium or nickel can enhance reaction efficiency, while solvents such as methanol or THF are commonly used for solubility . Post-synthesis purification via crystallization or chromatography (e.g., silica gel column) ensures ≥95% purity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical characterization should include:
- HPLC/GC-MS : To quantify purity and detect impurities.
- NMR (1H/13C) : To confirm the benzyl and piperidine moieties (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
- Elemental Analysis : To verify the C, H, N, and Cl content (e.g., molecular formula C₁₃H₁₇ClN₂O) .
- Melting Point : Consistency with literature values (e.g., 170–176°C for similar hydrochlorides) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for piperidine-based compounds?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. To address this:
- Dose-Response Studies : Test a broad concentration range (e.g., 1 nM–100 µM) to identify true EC₅₀/IC₅₀ values.
- Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays for cross-validation .
- Structural Analysis : Compare with analogs (e.g., N-(4-chlorobenzyl) derivatives) to isolate substituent effects .
Q. How can computational modeling guide the design of N-benzylpiperidine-4-carboxamide derivatives with enhanced target affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., GPCRs or kinases). Focus on piperidine nitrogen interactions with acidic residues (e.g., Asp113 in serotonin receptors) .
- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with activity data to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns to identify persistent hydrogen bonds or hydrophobic contacts .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t₁/₂ >30 min desirable) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >10% for CNS-targeted compounds) .
Q. Data Analysis and Experimental Design
Q. How should researchers design SAR studies for N-benzylpiperidine-4-carboxamide analogs?
- Methodological Answer :
- Core Modifications : Vary the benzyl group (e.g., 4-fluoro, 4-nitro) to assess electronic effects .
- Piperidine Substitutions : Introduce methyl or amino groups at the 4-position to alter steric and basicity profiles .
- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea to evaluate hydrogen-bonding capacity .
Q. What techniques mitigate variability in synthetic yield during scale-up of piperidine derivatives?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via factorial or response surface methodologies .
- Crystallization Control : Adjust cooling rates and anti-solvent addition to ensure consistent particle size distribution .
Properties
IUPAC Name |
N-benzylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXDWANRATKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585558 | |
Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101264-48-6 | |
Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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